molecular formula C7H6FN3 B1323484 6-fluoro-1H-indazol-3-amine CAS No. 404827-75-4

6-fluoro-1H-indazol-3-amine

Cat. No. B1323484
CAS RN: 404827-75-4
M. Wt: 151.14 g/mol
InChI Key: JKOGFRGFWFEFNT-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazol-3-amine is a fluorinated heterocyclic compound that belongs to the indazole class. Indazoles are known for their presence in various biologically active compounds, particularly those with anticancer properties. The 6-aminoindazole derivatives, including those with a fluorine atom at the 6-position, have demonstrated significant anticancer activity in various studies .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through well-established chemical reactions. For instance, the synthesis of 6-aminoindazole derivatives has been reported to involve acetylation and reductive amination starting from 6-amininoindazole . Additionally, fluorinated amino-heterocyclic compounds, including those with a triazinyl moiety, have been synthesized from aroylation followed by fluoroamination and subsequent acylation or cyclocondensation reactions . Although the exact synthesis of this compound is not detailed in the provided papers, these methods suggest potential pathways for its preparation.

Molecular Structure Analysis

The molecular structure of this compound would consist of an indazole core with a fluorine atom at the 6-position and an amine group at the 3-position. The presence of the fluorine atom is likely to influence the electronic properties of the molecule, potentially enhancing its biological activity due to the electron-withdrawing nature of fluorine .

Chemical Reactions Analysis

Fluorinated indazole derivatives can participate in various chemical reactions. For example, NH-1,2,3-triazoles, which are structurally related to indazoles, undergo ring cleavage in reactions with fluorinated acid anhydrides, leading to the formation of fluoroalkylated imidazoles . This suggests that this compound could also undergo similar transformations under appropriate conditions, potentially leading to a variety of fluorinated heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the fluorine atom and the indazole core. Fluorine substitution is known to affect the lipophilicity, metabolic stability, and hydrogen bonding capacity of molecules. In the case of 6-aminoindazole derivatives, various physicochemical properties were predicted using online tools, and the compounds conformed to the "rule of three" for hit-like compounds, indicating favorable properties for biological activity . The antimicrobial and anticancer activities of these compounds have been attributed to the presence of both nitro and fluorine elements, which enhance their activity compared to other derivatives .

Scientific Research Applications

Antitumor Activity

The compound "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide," which is structurally related to 6-fluoro-1H-indazol-3-amine, has been synthesized and found to inhibit the proliferation of certain cancer cell lines, indicating its potential in antitumor activity (Hao et al., 2017).

Anticancer Agents

1H-indazole-6-amine derivatives have demonstrated notable anticancer activity. Specifically, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent antiproliferative activity and non-toxicity to normal cells, suggesting its efficacy as an anticancer agent (Hoang et al., 2022).

Synthesis of Pyrimido[1,2-b]indazoles

A metal-catalyzed transformation involving 1H-indazol-3-amine, aromatic aldehydes, and alkynes leads to the creation of pyrimido[1,2-b]indazoles. This process is significant for the efficient synthesis of nitrogen ring junction pyrimido-indazoles, which have various potential applications (Palaniraja et al., 2016).

Metal Complex Formation

A study explored the coordination chemistry of Cu(2+) and Zn(2+) with a ligand derived from tren and containing a 6-indazole ring. This research contributes to understanding the metal-induced tautomerism in such complexes, with implications in various scientific applications (Verdejo et al., 2015).

Intramolecular Oxidative C–H Amination

Silver(I)-mediated intramolecular oxidative C–H amination has been employed for the synthesis of various 1H-indazoles, demonstrating an efficient method for creating these compounds, which are significant in medicinal chemistry (Park et al., 2021).

Suzuki–Miyaura Cross-Coupling Reaction

The synthesis of 3-aryl-1H-indazol-5-amine derivatives via a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions showcases an efficient approach to create these derivatives, which have various potential applications (Wang et al., 2015).

Bioevaluation of Anticancer Agents

Another study focused on the design and synthesis of 6-substituted aminoindazole derivatives, evaluating their anticancer properties. One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed potent anti-proliferative activity in human colorectal cancer cells (Hoang et al., 2020).

Fluorescent Probe Synthesis

The creation of a novel molecular emissive probe using 1H-indazole-6-carboxaldehyde and tetraethylenepentamine demonstrates the versatility of indazole compounds in the field of luminescent materials and organic probes (Núñez et al., 2012).

Crystal Structure and Antitumor Activity

The synthesis and study of the crystal structure of an indazole derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, and its antitumor activity against various cancer cell lines, highlight the potential pharmaceutical applications of such compounds (Lu et al., 2020).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during handling .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of 6-fluoro-1H-indazol-3-amine in various therapeutic areas.

Mechanism of Action

Target of Action

6-Fluoro-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 .

Biochemical Pathways

The compound affects the p53/MDM2 pathway, which plays a crucial role in regulating the cell cycle and preventing cancer. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory effects against various cancer cell lines suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. For example, one study found that a compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells .

properties

IUPAC Name

6-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOGFRGFWFEFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620411
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

404827-75-4
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,4-difluorobenzonitrile (1.21 g, 8.70 mmol) was added hydrazine monohydrate (8.46 mL, 174 mmol). The mixture was heated to reflux for 5 hours and then poured onto ice. The solution was extracted with ethyl acetate, dried with magnesium sulfate, filtered and concentrated. The residue was purified by column chromatography (25-100% ethyl acetate/hexane) to afford 6-fluoro-1H-indazol-3-amine (0.5 g, 3.3 mmol, 38% yield) as light yellow powder. 1H NMR (500 MHz, DMSO-D6) δ ppm 11.42 (s, 1 H), 7.70 (dd, J=8.55, 5.49 Hz, 1 H), 6.97 (dd, J=10.07, 1.83 Hz, 1 H), 6.72-6.79 (m, 1 H), 5.40 (s, 2 H). MS (LC/MS) R.T.=0.61; [M+H]+=152.11.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
8.46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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